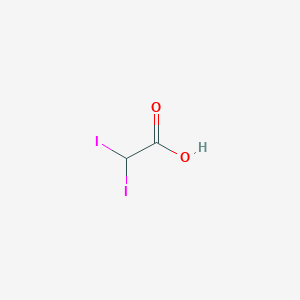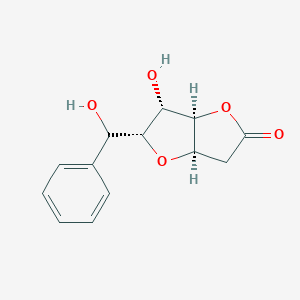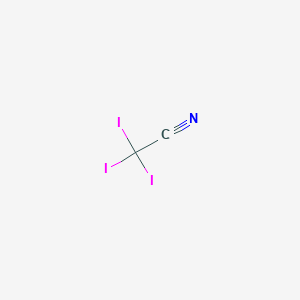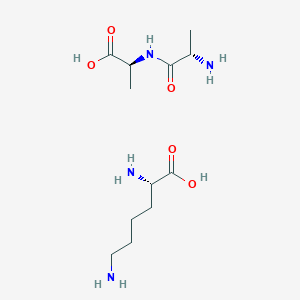
Cytallene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytallene is a synthetic compound that has been widely researched for its potential applications in the fields of biochemistry and physiology. This compound was first synthesized in the mid-20th century, and since then, it has been studied extensively for its unique properties and potential uses in various scientific fields. In
Mechanism of Action
The mechanism of action of Cytallene involves its ability to inhibit the activity of enzymes by binding to their active sites. This inhibition occurs through the formation of a covalent bond between Cytallene and the enzyme, which prevents the enzyme from carrying out its normal function. This mechanism of action has been studied extensively in vitro, and it has been shown to be effective against a variety of enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cytallene are complex and depend on the specific enzyme that it is inhibiting. Some enzymes that are inhibited by Cytallene are involved in important biochemical pathways, such as glycolysis and the Krebs cycle. Inhibition of these enzymes can lead to a decrease in ATP production, which can have significant physiological effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Cytallene in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biochemical and physiological processes. However, there are also limitations to using Cytallene in lab experiments. For example, its mechanism of action is irreversible, which can make it difficult to control the degree of enzyme inhibition.
Future Directions
There are several future directions for research on Cytallene. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new enzymes that are inhibited by Cytallene, which could lead to the discovery of new biochemical pathways and physiological processes. Additionally, there is potential for the development of new drugs based on the structure of Cytallene, which could have applications in the treatment of various diseases.
Conclusion:
In conclusion, Cytallene is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its ability to selectively inhibit specific enzymes has made it a valuable tool for researchers studying biochemical and physiological processes. While there are limitations to using Cytallene in lab experiments, its unique properties and potential for future research make it an important compound in the field of biochemistry and physiology.
Synthesis Methods
The synthesis of Cytallene involves the condensation of two molecules of acetaldehyde with one molecule of formaldehyde in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of a compound known as 3,5,5-trimethyl-1,2,4-trioxane, which is then converted into Cytallene through a series of chemical reactions.
Scientific Research Applications
Cytallene has been extensively studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology. One of the primary research applications of Cytallene is in the study of enzyme kinetics. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in understanding the mechanisms of enzymatic reactions.
properties
CAS RN |
131489-68-4 |
|---|---|
Product Name |
Cytallene |
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
InChI Key |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



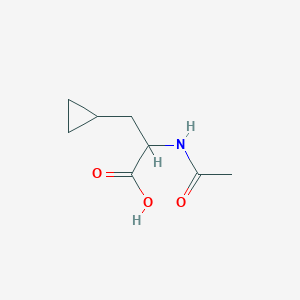

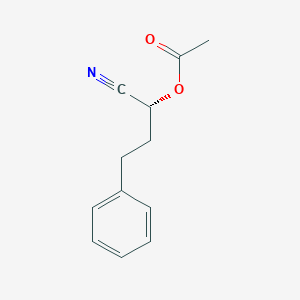
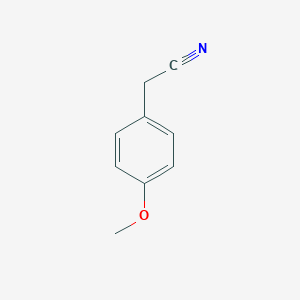
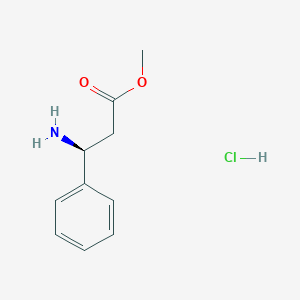

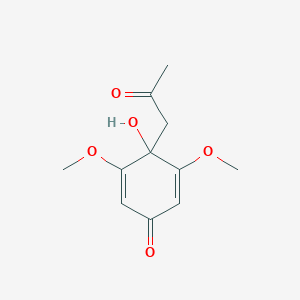

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
